molecular formula C11H13F3N2O2 B13106076 Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate

Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate

Cat. No.: B13106076
M. Wt: 262.23 g/mol
InChI Key: ZUPBCVGIHGNRCR-UHFFFAOYSA-N
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Description

Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate is a chemical compound with the molecular formula C11H13F3N2O2 and a molecular weight of 262.23 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate typically involves the reaction of benzyl chloroformate with 2-amino-3,3,3-trifluoropropanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

Scientific Research Applications

Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate is not well-documented. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-amino-2,2-difluoroethyl)carbamate
  • Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate oxalic acid
  • This compound hydrochloride

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings.

This compound can be synthesized through various chemical reactions involving carbamate formation. The trifluoropropyl group enhances lipophilicity and may influence the compound's interaction with biological targets. The synthesis typically involves the reaction of benzyl isocyanate with 2-amino-3,3,3-trifluoropropanol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator in various biochemical pathways:

  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurological functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives targeting dihydrofolate reductase (DHFR) are effective against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial activity.

Anticancer Properties

Compounds with similar structures have been evaluated for their anticancer properties. They may inhibit cancer cell lines by targeting metabolic pathways essential for tumor growth. For example, inhibition of DHFR has been linked to reduced cancer cell proliferation . The trifluoromethyl group is known to enhance the potency of such compounds by improving their binding affinity to target proteins.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Activity : A series of substituted 2,4-diaminopyrimidines were tested against Bacillus anthracis, revealing a correlation between structure and antibacterial efficacy . While this compound has not been directly tested in this context, its structural analogs show promise.
  • Anticancer Research : A study focused on inhibitors of DHFR demonstrated that certain derivatives could significantly inhibit the growth of cancer cells in vitro . This suggests that this compound might exhibit similar effects due to its potential mechanism of action.

Data Table: Comparative Biological Activities

Compound NameActivity TypeTarget Enzyme/ReceptorReference
This compoundAntimicrobialPotential DHFR Inhibitor
2,4-Diaminopyrimidine derivativesAntimicrobialDHFR
Various Trifluoromethylated compoundsAnticancerVarious metabolic enzymes

Properties

Molecular Formula

C11H13F3N2O2

Molecular Weight

262.23 g/mol

IUPAC Name

benzyl N-(2-amino-3,3,3-trifluoropropyl)carbamate

InChI

InChI=1S/C11H13F3N2O2/c12-11(13,14)9(15)6-16-10(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7,15H2,(H,16,17)

InChI Key

ZUPBCVGIHGNRCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(F)(F)F)N

Origin of Product

United States

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